2,4-dichloro-N-(2-cyanophenyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-cyanophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-cyanophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the amide group.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: 2,4-dichloro-N-(2-aminophenyl)benzamide.
Oxidation: 2,4-dichloro-N-(2-cyanophenyl)benzoic acid.
Scientific Research Applications
2,4-dichloro-N-(2-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,4-dichloro-N-(3-chlorophenyl)benzamide
- 2,4-dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide
Uniqueness
2,4-dichloro-N-(2-cyanophenyl)benzamide is unique due to the presence of both chlorine atoms and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Properties
Molecular Formula |
C14H8Cl2N2O |
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Molecular Weight |
291.1 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-6-11(12(16)7-10)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
InChI Key |
VXWDXTGGNHPFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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